molecular formula C6Cl4N2 B092765 2,4,5,6-Tetrachloronicotinonitrile CAS No. 17824-82-7

2,4,5,6-Tetrachloronicotinonitrile

Cat. No. B092765
CAS RN: 17824-82-7
M. Wt: 241.9 g/mol
InChI Key: XLORIERFMJHASL-UHFFFAOYSA-N
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Description

The compound 2,4,5,6-Tetrachloronicotinonitrile is a chlorinated derivative of pyridine, which is a heterocyclic aromatic compound. While the provided papers do not directly discuss 2,4,5,6-Tetrachloronicotinonitrile, they do provide insights into the chemistry of closely related compounds, such as tetrafluoropyridine derivatives and 2-oxonicotinonitriles, which can be useful in understanding the chemical behavior and synthesis of chlorinated pyridine nitriles.

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as tetrafluoropyridine derivatives, involves the use of ozonolysis or reduction reactions. For instance, ozonolysis of 2,3,5,6-tetrafluoro-4-propenylpyridine or reduction of 2,3,5,6-tetrafluoropyridine-4-nitrile with Raney alloy and aqueous formic acid can yield 2,3,5,6-tetrafluoropyridine-4-aldehyde . Although the synthesis of 2,4,5,6-Tetrachloronicotinonitrile is not explicitly described, similar methods could potentially be applied to chlorinated pyridines.

Molecular Structure Analysis

The molecular structure of chlorinated pyridine nitriles would be expected to be similar to that of their fluorinated counterparts, with the chloro substituents influencing the electronic properties of the aromatic ring. The presence of multiple chloro groups would likely affect the reactivity and steric hindrance of the molecule, potentially leading to unique chemical behavior compared to less substituted pyridines.

Chemical Reactions Analysis

The review paper on 4,6-diaryl-2-oxonicotinonitriles discusses the importance of these compounds as precursors for the synthesis of various polycyclic pyridine derivatives . Although the reactions of 2,4,5,6-Tetrachloronicotinonitrile are not specifically mentioned, it can be inferred that chlorinated pyridine nitriles may also serve as intermediates in the synthesis of complex heterocyclic systems with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

Scientific Research Applications

Environmental Pollution Studies

Compounds like 2,4,5,6-Tetrachloronicotinonitrile may be investigated in environmental studies for their presence, degradation, and impact. For example, studies on polychlorinated dibenzothiophenes (PCDTs) and nitrated phenols have explored their sources, occurrence, and effects on ecosystems. These compounds are of interest due to their potential toxicity and persistence in the environment. Research can focus on understanding their pathways into natural systems, methods for detection and quantification, and strategies for mitigation or remediation (Huntley et al., 1994); (Harrison et al., 2005).

Photocatalysis and Materials Science

Another area of research could involve the exploration of photocatalytic applications and materials science, where compounds with specific chemical functionalities are utilized to enhance the performance of photocatalysts for pollution degradation or energy conversion. Studies on graphitic carbon nitride (g-C3N4) and its modifications for improved photocatalytic performance are examples of this kind of research. These modifications can include doping with metals or other elements to tailor the electronic structure and enhance the efficiency of photocatalytic processes for environmental remediation or solar energy conversion (Zhao et al., 2018).

Advanced Material Synthesis

The synthesis and application of advanced materials for energy storage, conversion, and electronic devices are significant research areas. For instance, studies on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials showcase their potential in thermoelectric applications, highlighting efforts to enhance their electrical conductivity and thermoelectric efficiency. Such research might involve the development of synthesis strategies, doping techniques, and characterization of material properties to optimize performance for specific applications (Zhu et al., 2017).

Safety And Hazards

2,4,5,6-Tetrachloronicotinonitrile may be toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it should be handled with care, avoiding direct contact and inhalation.

properties

IUPAC Name

2,4,5,6-tetrachloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLORIERFMJHASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352529
Record name 2,4,5,6-tetrachloronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,6-Tetrachloronicotinonitrile

CAS RN

17824-82-7
Record name 2,4,5,6-tetrachloronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-TETRACHLORONICOTINONITRILE
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